

Taltobulin Intermediate-9: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Taltobulin intermediate-9

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **Taltobulin intermediate-9**, a key component in the synthesis of the potent antimicrotubule agent Taltobulin (HTI-286). The information herein is intended to support research and development activities by providing essential physicochemical properties and standardized methodologies for handling and analysis.

Introduction

Taltobulin intermediate-9, systematically known as (6R)-**Taltobulin intermediate-9**, is a crucial precursor in the chemical synthesis of Taltobulin. Taltobulin itself is a synthetic analogue of the natural tripeptide hemiasterlin and a potent inhibitor of tubulin polymerization, a mechanism central to its anti-cancer properties.^{[1][2][3][4]} Understanding the solubility and stability of its synthetic intermediates is paramount for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C34H55N3O6	[5]
Molecular Weight	601.82 g/mol	[5]
Appearance	White to off-white solid	[5]

Solubility Data

The solubility of **Taltobulin intermediate-9** has been determined in various solvent systems, which is critical for its application in both research and manufacturing settings. The following tables summarize the available quantitative data.

Organic Solvents

Solvent	Concentration	Remarks
DMSO	100 mg/mL (166.16 mM)	Requires sonication for dissolution.[5]
DMSO	10 mM	[6][7]

In Vivo Formulation Solvents

For preclinical studies, **Taltobulin intermediate-9** has been prepared in mixed solvent systems to facilitate administration.

Solvent System	Concentration	Resulting Solution
10% DMSO in 90% (20% SBE- β -CD in Saline)	2.5 mg/mL (4.15 mM)	Suspended solution.[5]
10% DMSO in 90% Corn Oil	\geq 2.5 mg/mL (4.15 mM)	Clear solution.[5]

Stability Data

The stability of **Taltobulin intermediate-9** under various storage conditions is essential for maintaining its chemical integrity.

Solid-State Stability

Storage Temperature	Shelf-life
-20°C	3 years
4°C	2 years

Data sourced from MedchemExpress.[5]

Solution Stability

Stock solutions of **Taltobulin intermediate-9** require specific storage conditions to prevent degradation.

Storage Temperature	Shelf-life
-80°C	6 months
-20°C	1 month

Data sourced from MedchemExpress.[5]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of **Taltobulin intermediate-9** are not publicly available, the following sections describe generalized methodologies based on standard pharmaceutical industry practices.

Protocol for Equilibrium Solubility Determination

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

- Preparation of Saturated Solution:
 - Add an excess amount of **Taltobulin intermediate-9** powder to a known volume of the selected solvent (e.g., DMSO, water, buffer of specific pH) in a sealed vial.

- Agitate the vial at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
- Sample Collection and Preparation:
 - Allow the suspension to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Filter the sample through a 0.45 µm filter to remove any undissolved solid particles.
- Analysis:
 - Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of **Taltobulin intermediate-9** using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation:
 - Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Protocol for Stability Assessment

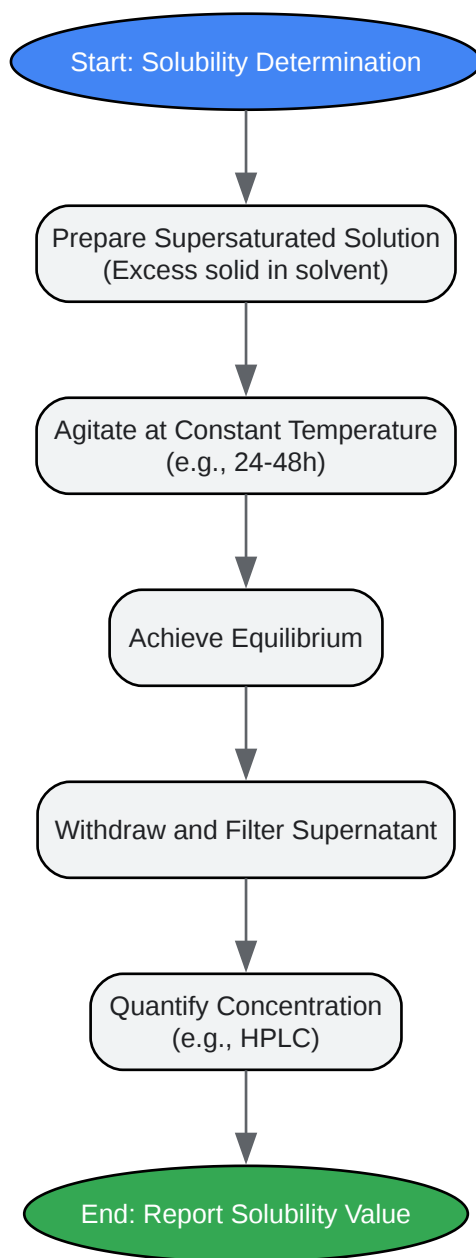
This protocol describes a general approach for evaluating the stability of **Taltobulin intermediate-9** in both solid and solution states.

- Sample Preparation:
 - Solid State: Aliquot **Taltobulin intermediate-9** powder into separate, sealed vials.
 - Solution State: Prepare a stock solution of known concentration in a relevant solvent (e.g., DMSO) and aliquot into separate, sealed vials.
- Storage Conditions:

- Expose the vials to a range of controlled environmental conditions, including:
 - Temperature: -80°C, -20°C, 4°C, 25°C, 40°C.
 - Humidity (for solid state): e.g., 75% RH.
 - Light: Photostability testing according to ICH Q1B guidelines (exposure to a combination of visible and UV light).
- Time Points:
 - Define specific time points for sample analysis (e.g., 0, 1, 3, 6, 12 months for long-term studies; 0, 1, 2, 4 weeks for accelerated studies).
- Analysis:
 - At each time point, analyze the samples for:
 - Purity and Degradation Products: Using a stability-indicating HPLC method to separate the parent compound from any degradation products.
 - Appearance: Visual inspection for changes in color or physical state.
 - Potency (for solution): Quantification of the remaining parent compound.
- Data Evaluation:
 - Determine the rate of degradation and identify any major degradation products.
 - Establish the recommended storage conditions and shelf-life based on the collected data.

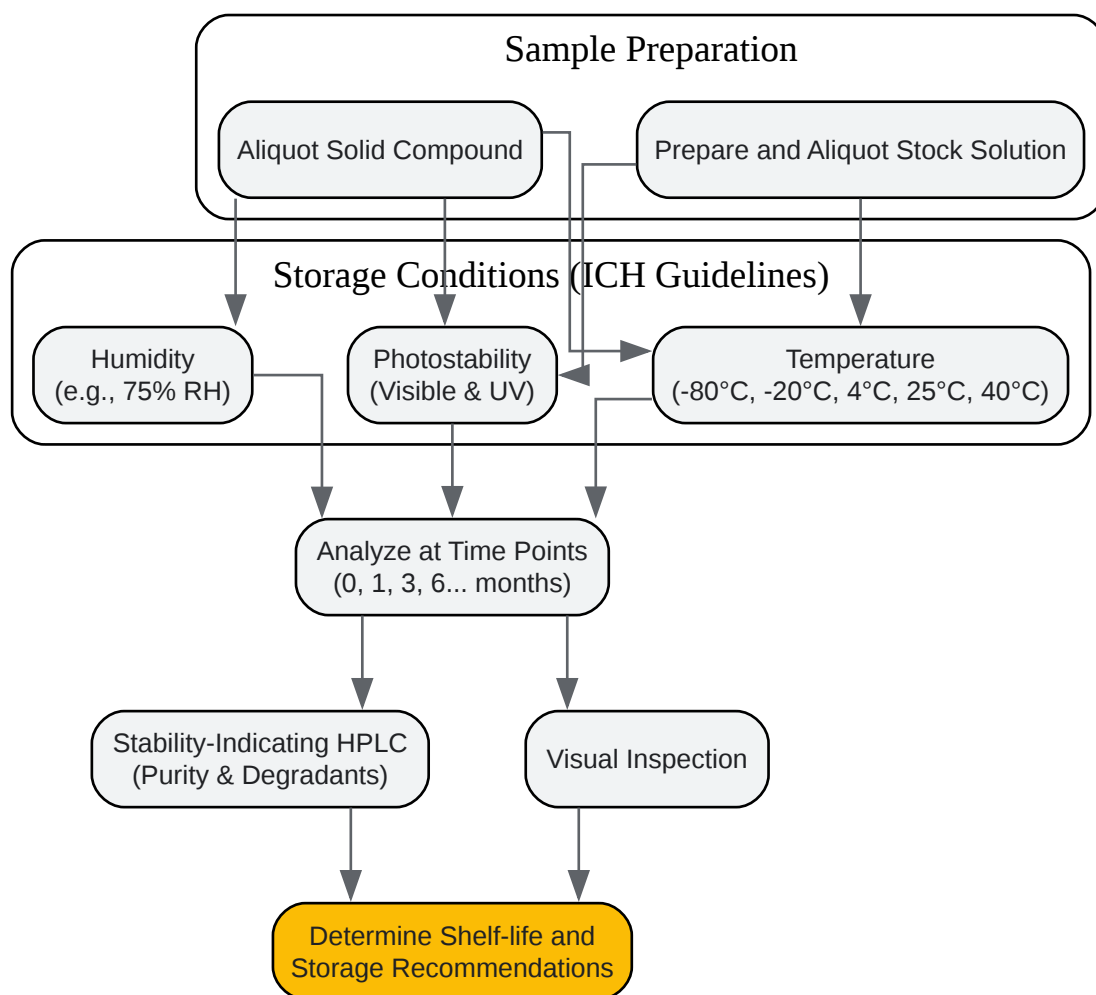
Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.



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Caption: Workflow for Equilibrium Solubility Determination.



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Caption: General Workflow for Stability Testing.

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